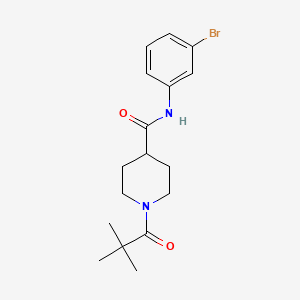
N-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a compound of interest due to its potential biological activity and chemical properties. It belongs to the class of compounds characterized by the presence of a piperidine ring, which is often associated with various biological activities. The compound features a bromophenyl group, a dimethylpropanoyl moiety, and a carboxamide group attached to a piperidine ring, contributing to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related piperidine compounds often involves nucleophilic substitution reactions, where a bromine atom in the aromatic ring can be displaced by nucleophiles, including piperidine derivatives. For instance, the feasibility of nucleophilic displacement of bromide in bromopyrazole rings with fluoride demonstrates a method that can be adapted for synthesizing bromophenyl-piperidine carboxamide derivatives (R. Katoch-Rouse & A. Horti, 2003).
Molecular Structure Analysis
Molecular structure and hydrogen bonding patterns significantly influence the stability and reactivity of piperidine derivatives. For example, studies on enaminones showed bifurcated intra- and intermolecular hydrogen bonding, which contributes to the crystal structure stability of similar compounds (James L. Balderson et al., 2007). This insight is crucial for understanding the molecular structure and potential interaction sites of N-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide.
Chemical Reactions and Properties
Piperidine derivatives exhibit a range of chemical reactivities, including nucleophilic substitutions and participation in Mannich reactions. These reactions are fundamental for modifying the piperidine core and introducing various functional groups, which can alter the biological and chemical properties of the compound (V. Dotsenko et al., 2012).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of heterocyclic compounds starting from bromophenyl derivatives, which are structurally related to N-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. These compounds, through a series of reactions, have been shown to exhibit antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Radiotracer Synthesis for PET Imaging
The feasibility of nucleophilic displacement in bromopyrazole rings, structurally analogous to the bromophenyl group in N-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, has been explored for the synthesis of PET radiotracers. This research underlines the potential of such compounds in developing diagnostic tools for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Gastrointestinal Motility Disorders Treatment
Studies on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share a structural motif with N-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, have identified compounds that act as opioid receptor antagonists. These findings highlight the therapeutic potential of similar compounds in treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Analytical Profiles for Research Chemicals
Investigations into the analytical profiles of psychoactive arylcyclohexylamines have led to the development of methods for their detection in biological matrices. This research is pertinent to understanding the pharmacokinetics and toxicology of compounds with similar structural characteristics (De Paoli et al., 2013).
Aromatase Inhibitors for Cancer Treatment
The synthesis of piperidine derivatives and their evaluation as aromatase inhibitors for treating hormone-dependent cancers illustrate another potential application of compounds related to N-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. This suggests a possible research direction in the development of new cancer therapeutics (Hartmann & Batzl, 1986).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-17(2,3)16(22)20-9-7-12(8-10-20)15(21)19-14-6-4-5-13(18)11-14/h4-6,11-12H,7-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGYGGIXACWDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4542425.png)
![4-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-6-phenylnicotinonitrile](/img/structure/B4542427.png)

![4-{[(2,3-dimethylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4542438.png)
![2-[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4542440.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4542448.png)
![ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4542467.png)
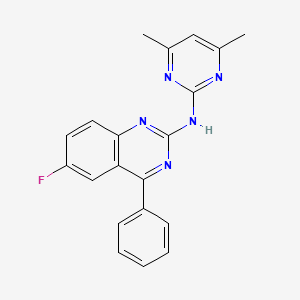
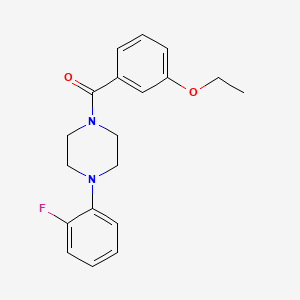
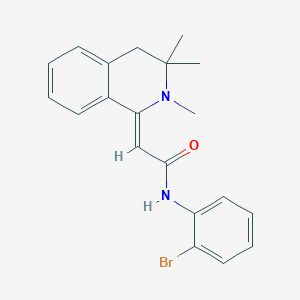
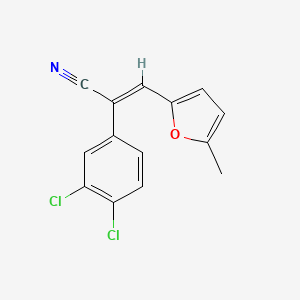
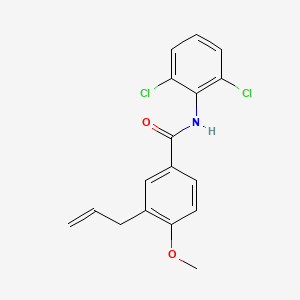
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4542512.png)
![4-methoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542522.png)